N-Acetyl-O-methyl-L-tyrosine methyl ester
Description
Contextual Significance within Amino Acid Chemistry and Peptide Science
In the realm of amino acid chemistry, L-tyrosine is a critical building block for proteins and a precursor to important biomolecules. wikipedia.org Its side chain contains a phenolic hydroxyl group, which is reactive and often requires protection during chemical synthesis to ensure the desired outcome. wikipedia.orgcreative-peptides.com The process of adding a methyl group to this hydroxyl group (O-methylation) and an acetyl group to the amino group (N-acetylation) yields a fully "protected" amino acid derivative. caltech.edu
This protection strategy is fundamental in peptide science. When synthesizing peptides, which are chains of amino acids, chemists must control the sequence in which the amino acids are linked. By protecting the reactive groups of an amino acid like tyrosine, it can be selectively used as a building block. The protecting groups can be removed later in the synthesis to allow for further reactions at those sites. N-Acetyl-O-methyl-L-tyrosine methyl ester serves as a valuable intermediate in the preparation of more complex, non-natural amino acids and peptide structures for research purposes. researchgate.net For instance, it can be a precursor in the synthesis of fluorescent unnatural amino acids, which are used as probes to study protein structure and function. nih.gov
Foundational Research and Early Developments in Tyrosine Derivative Synthesis
The synthesis of tyrosine derivatives has a rich history rooted in the need to understand and manipulate protein structure and function. Early research focused on developing reliable methods to modify the functional groups of tyrosine without altering its fundamental structure, particularly its chirality, which is crucial for biological activity.
The synthesis of this compound itself involves a series of well-established chemical reactions. A common route begins with the esterification of L-tyrosine to produce L-tyrosine methyl ester. caltech.edu This is followed by N-acetylation, where an acetyl group is added to the amino group, resulting in N-acetyl-L-tyrosine methyl ester. caltech.edunih.gov The final step is the O-methylation of the phenolic hydroxyl group. caltech.edu
Historically, various methods have been explored for each of these steps. For example, N-acetylation can be achieved using acetic anhydride (B1165640). caltech.educhemicalbook.com O-methylation of the phenol (B47542) group has been attempted through methods like the Williamson ether synthesis, though this can sometimes lead to undesirable side reactions or loss of optical purity. caltech.edu The use of diazomethane (B1218177) was also explored as a method for O-methylation. caltech.edu
The development of these synthetic strategies has been crucial for advancing the field of peptide chemistry, enabling the creation of novel peptides with tailored properties. Modern advancements continue to refine these processes, for instance, by using enzymatic approaches with tyrosine phenol-lyase to create tyrosine analogs in a more controlled and efficient manner. researchgate.netrsc.org
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-acetamido-3-(4-methoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(15)14-12(13(16)18-3)8-10-4-6-11(17-2)7-5-10/h4-7,12H,8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLXPKBWRUCQAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for N Acetyl O Methyl L Tyrosine Methyl Ester and Its Precursors
Classical Chemical Synthesis Approaches
Classical synthesis provides a foundational route to N-Acetyl-O-methyl-L-tyrosine methyl ester through a sequence of esterification and acetylation reactions. The strategic order of these steps is crucial for achieving high yields and purity. The typical pathway involves first the esterification of L-tyrosine, followed by the acetylation of the amino group. caltech.edu
The initial step in the synthesis is the protection of the carboxyl group of L-tyrosine through esterification, most commonly forming a methyl ester. This transformation is necessary to prevent the carboxyl group from participating in subsequent reactions. Due to the steric hindrance presented by the aromatic side chain of tyrosine, this reaction can be challenging. mdpi.com
Acid-catalyzed esterification, often referred to as Fischer esterification, is a standard method for converting carboxylic acids to esters. In the case of L-tyrosine, this reaction is typically performed by reacting the amino acid with methanol (B129727) in the presence of a strong acid catalyst.
One of the most effective and widely used protocols involves the use of thionyl chloride (SOCl₂) in methanol. caltech.edugoogle.com In this procedure, thionyl chloride reacts with methanol to generate hydrogen chloride (HCl) in situ, which then acts as the catalyst for the esterification. The reaction is typically initiated at a low temperature (e.g., -10°C to 0°C) by slowly adding thionyl chloride to a suspension of L-tyrosine in methanol, followed by heating the mixture to reflux to drive the reaction to completion. google.comprepchem.com The product, L-tyrosine methyl ester, is then isolated as its hydrochloride salt. google.com
Alternative acid catalysts have also been explored. Direct use of mineral acids like sulfuric acid (H₂SO₄) has been shown to catalyze the esterification of amino acids. acs.orgacs.org Studies using H₂SO₄ in thin films have demonstrated the selective esterification of the carboxylic acid moiety, with aromatic amino acids like L-tyrosine showing higher reactivity and yields of around 40–50%. acs.orgresearchgate.net The nature of the acid catalyst is critical, as other mineral acids did not produce the desired ester under similar conditions, highlighting the specific role of sulfuric acid in promoting the reaction. acs.orgacs.org
Furthermore, advanced solid superacid catalysts have been developed to facilitate the esterification of sterically hindered substrates like tyrosine. mdpi.com A plasma-modified SO₄²⁻-S₂O₈²⁻/SnO₂-Al₂O₃ solid superacid catalyst, for instance, has been shown to be highly effective for the methyl esterification of tyrosine. mdpi.com
Optimizing reaction conditions is essential for maximizing the yield of L-tyrosine methyl ester while minimizing side reactions. Key parameters that are often adjusted include temperature, reaction time, and catalyst concentration.
For the thionyl chloride/methanol method, a typical procedure involves adding L-tyrosine to methanol, cooling the mixture, and then adding thionyl chloride dropwise before refluxing for several hours. google.com This method is highly efficient, with reported yields of the L-tyrosine methyl ester hydrochloride product as high as 95.5%. google.com
In the case of solid superacid catalysts, optimization involves adjusting the reaction temperature, pressure, and duration. For the SO₄²⁻-S₂O₈²⁻/SnO₂-Al₂O₃ catalyst, optimal conditions were found to be a temperature of 180°C, a pressure of 0.8 MPa N₂, and a reaction time of 6 hours, which resulted in a methyl tyrosine yield of 92.1%. mdpi.com
The table below summarizes various acid-catalyzed esterification protocols for L-tyrosine.
Table 1: Acid-Catalyzed Esterification Protocols for L-Tyrosine
| Catalyst System | Substrate | Reaction Conditions | Yield | Source(s) |
|---|---|---|---|---|
| Thionyl Chloride / Methanol | L-Tyrosine | Slow addition of SOCl₂ at -10°C, then reflux | 95.5% | google.com |
| Thionyl Chloride / Methanol | O-methyl-L-tyrosine | Dropwise addition of SOCl₂ at 0°C, then reflux for 2h | Not specified | prepchem.com |
| Sulfuric Acid (in thin film) | L-Tyrosine | Pneumatic spray deposition at 70°C | ~40-50% | acs.orgresearchgate.net |
| Solid Superacid (SSA-RF-600) | L-Tyrosine | 180°C, 0.8 MPa N₂, 6 hours | 92.1% | mdpi.com |
Following the esterification of the carboxyl group, the amino group of L-tyrosine methyl ester is acetylated. This step yields N-acetyl-L-tyrosine methyl ester, a direct precursor that can then undergo O-methylation.
A convenient and high-yield method for the N-acetylation of L-tyrosine methyl ester involves the use of acetic anhydride (B1165640). caltech.edu The reaction is typically carried out by first liberating the free L-tyrosine methyl ester from its hydrochloride salt using a stoichiometric amount of a base, such as aqueous sodium hydroxide (B78521). caltech.edu The resulting ester is then dissolved in a suitable solvent system, like aqueous acetic acid, and treated with acetic anhydride. caltech.edu This leads to the rapid precipitation of N-acetyl-L-tyrosine methyl ester in excellent yield. caltech.edu
The Schotten-Baumann reaction condition, which involves using an acetylating agent in the presence of a base, is another approach. caltech.edu For instance, L-tyrosine methyl ester can be acetylated by treating it with acetic anhydride in the presence of a saturated aqueous solution of potassium bicarbonate. caltech.edu
A critical challenge during the acetylation of tyrosine derivatives is the potential for side reactions, specifically di-acetylation (acetylation of both the amino and the phenolic hydroxyl groups) and racemization at the chiral center.
Di-acetylation is generally avoided because the N-acylation of an amine is a much faster reaction than the O-acylation of a phenol (B47542). caltech.edu When acetic anhydride is added to a solution of L-tyrosine methyl ester, the desired N-acetylated product forms and precipitates rapidly, effectively removing it from the reaction mixture before significant O-acetylation can occur. caltech.edu However, using a large excess of acetic anhydride can lead to the formation of the impurity O,N-diacetyl-L-tyrosine. google.com Therefore, controlling the stoichiometry of the reagents is crucial.
Racemization is a significant concern in amino acid chemistry, particularly under conditions that can promote the formation of an azlactone (or oxazolone) intermediate. caltech.edumdpi.com The formation of this planar, achiral intermediate leads to the loss of stereochemical integrity. However, performing the N-acetylation on the methyl ester of L-tyrosine effectively prevents racemization. caltech.edu The mechanisms that typically lead to racemization, such as the formation of a mixed anhydride or an azlactone from a free carboxylic acid, are not possible when the carboxyl group is protected as an ester. caltech.edu The choice of a weak base, like pyridine, over stronger bases can also help suppress racemization during coupling reactions involving N-acetyl amino acids. mdpi.comnih.gov
The table below outlines the conditions for N-acetylation and the strategies to prevent side reactions.
Table 2: N-Acetylation of L-Tyrosine Methyl Ester
| Acetylating Agent | Reaction Conditions | Key Control Measures | Outcome | Source(s) |
|---|---|---|---|---|
| Acetic Anhydride | Aqueous acetic acid solution of L-tyrosine methyl ester | Rapid precipitation of the product prevents O-acetylation. Ester protection prevents racemization. | Excellent yield of pure N-acetyl-L-tyrosine methyl ester. | caltech.edu |
| Acetic Anhydride | Saturated aqueous potassium bicarbonate, diethyl ether | Schotten-Baumann conditions | Avoids racemization | caltech.edu |
| Acetic Anhydride | Alkaline conditions (e.g., NaOH) | Control of pH and molar ratio of acetic anhydride to prevent di-acetylation. | High yield and high optical purity. | google.com |
O-Methylation of N-Acetyl-L-tyrosine Methyl Ester
The conversion of N-Acetyl-L-tyrosine methyl ester to its O-methylated counterpart, this compound, is a critical step in the synthesis of various specialized amino acid derivatives. This etherification specifically targets the phenolic hydroxyl group of the tyrosine side chain. Several synthetic methodologies can be employed to achieve this transformation, each with distinct advantages and challenges regarding yield, reaction conditions, and the preservation of stereochemical integrity.
Diazomethane-Mediated Etherification
Diazomethane (B1218177) (CH₂N₂) serves as a potent methylating agent for the O-methylation of the phenolic hydroxyl group in N-Acetyl-L-tyrosine methyl ester. Research indicates that diazomethane can convert N-acetyl-L-tyrosine methyl ester into its O-methyl derivative. caltech.edu However, the efficiency of this reaction is highly dependent on the solvent system used. One study reported a yield of approximately 50% for this conversion, with the important condition that ether must be excluded from the reaction solvent. caltech.edu
While effective for methylation, diazomethane is a toxic and potentially explosive reagent, which necessitates specialized handling and equipment. researchgate.net Alternative, safer reagents like trimethylsilyldiazomethane (B103560) have been explored for the methylation of other amino acid derivatives, offering a more practical route that avoids the hazards associated with diazomethane. nih.gov The primary reaction involves the protonation of diazomethane by the acidic phenolic proton, followed by a nucleophilic attack by the resulting phenoxide on the methylated diazoniomethane intermediate.
Table 1: Diazomethane-Mediated O-Methylation
| Reagent | Substrate | Product | Reported Yield | Key Condition |
|---|---|---|---|---|
| Diazomethane | N-Acetyl-L-tyrosine methyl ester | This compound | ~50% caltech.edu | Exclusion of ether as a solvent caltech.edu |
Williamson Ether Synthesis Adaptations
The Williamson ether synthesis is a classic and widely used method for preparing ethers, typically involving the reaction of an alkoxide with a primary alkyl halide via an Sₙ2 mechanism. wikipedia.org Adaptations of this synthesis have been applied to the O-methylation of N-Acetyl-L-tyrosine derivatives.
In one specific adaptation, the O-methylation of N-Acetyl-L-tyrosine methyl ester was attempted by treating a methanolic solution of the substrate with sodium methylate and methyl iodide. caltech.edu This set of reagents aligns with the Williamson strategy, where sodium methylate deprotonates the phenolic hydroxyl to form a sodium phenoxide intermediate, which then acts as a nucleophile, attacking the methyl iodide. While this approach successfully produced the desired O-methylated product in high yield, it unfortunately led to complete racemization of the chiral center. caltech.edu
The general Williamson reaction is broad in scope and remains a popular method for ether synthesis in both laboratory and industrial settings. wikipedia.org The reaction is typically conducted at temperatures between 50 and 100 °C, with reaction times ranging from 1 to 8 hours. wikipedia.org Protic and apolar solvents can slow the reaction rate, making polar aprotic solvents like acetonitrile (B52724) and N,N-dimethylformamide common choices. wikipedia.org
Table 2: Williamson Ether Synthesis for O-Methylation
| Base | Alkylating Agent | Substrate | Outcome |
|---|---|---|---|
| Sodium methylate | Methyl iodide | N-Acetyl-L-tyrosine methyl ester | High yield of racemic N-Acetyl-O-methyl-D,L-tyrosine methyl ester caltech.edu |
Stereochemical Purity Considerations during O-Methylation
Maintaining the stereochemical integrity of the alpha-carbon is a paramount concern during the synthesis of amino acid derivatives. During the O-methylation of N-Acetyl-L-tyrosine methyl ester using the Williamson ether synthesis adaptation with sodium methylate, significant racemization was observed. caltech.edu The probable mechanism for this loss of stereochemical purity is the abstraction of the acidic proton from the alpha-carbon by the strong base (sodium methylate). caltech.edu This deprotonation would form a planar enolate intermediate, which upon re-protonation can occur from either face, leading to a racemic mixture of L- and D-isomers.
To circumvent this issue, an alternative strategy was developed that successfully yielded an optically pure product. This method involved the saponification of N-Acetyl-L-tyrosine methyl ester to form the di-sodium salt of N-Acetyl-L-tyrosine, followed by reaction with an equimolar amount of methyl iodide. caltech.edu This procedure yielded optically pure O-methyl-N-acetyl-L-tyrosine in about a 60% yield. caltech.edu The success of this method relies on the significant difference in nucleophilicity between the phenoxide and carboxylate ions; the more nucleophilic phenoxide ion preferentially attacks the methyl iodide, leaving the carboxylate and the stereocenter's environment unaffected. caltech.edu
Synthesis of Multi-Protected and Ring-Substituted Derivatives
The synthesis of derivatives of this compound often requires further modification, such as substitution on the aromatic ring or the use of various protecting groups to achieve selectivity in subsequent reactions.
Strategies for Regioselective Aromatic Substitution (e.g., Iodination)
Regioselective substitution on the aromatic ring of tyrosine derivatives is essential for creating functionalized analogs. The phenolic hydroxyl group (or its O-methyl ether) is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution.
Strategies for halogenation, such as iodination, can be implemented using reagents like N-iodosuccinimide (NIS). researchgate.net The reaction conditions can be optimized to control the degree of substitution. For instance, in the halogenation of similar tyrosine derivatives, the addition of an acid can suppress di-halogenation, favoring the formation of the mono-substituted product. researchgate.net For the synthesis of 3-iodo-N-Acetyl-O-methyl-L-tyrosine methyl ester, the iodine would be directed to the position ortho to the methoxy (B1213986) group.
A related example is the synthesis of 3-Bromo-4-O-methyl-L-tyrosine, which was achieved by treating 4-O-methyl-L-tyrosine with bromine in formic acid. ucla.edu This demonstrates the feasibility of selective electrophilic substitution on the activated aromatic ring of O-methylated tyrosine. These methods provide access to versatile precursors for more complex molecular architectures. researchgate.net
Table 3: Reagents for Aromatic Halogenation of Tyrosine Derivatives
| Halogenation Type | Reagent | Potential Product from this compound |
|---|---|---|
| Iodination | N-Iodosuccinimide (NIS) researchgate.net | N-Acetyl-3-iodo-O-methyl-L-tyrosine methyl ester |
| Bromination | Bromine (Br₂) ucla.edu | N-Acetyl-3-bromo-O-methyl-L-tyrosine methyl ester |
| Chlorination | N-Chlorosuccinimide (NCS) researchgate.net | N-Acetyl-3-chloro-O-methyl-L-tyrosine methyl ester |
Selective Protection and Deprotection Techniques (e.g., Cbz, Boc, MOM)
In multi-step syntheses involving amino acids, orthogonal protecting groups are crucial for selectively masking reactive functional groups—namely the amino and carboxyl groups—while other transformations are carried out. Common protecting groups for the amine functionality include the benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) groups. redalyc.orgresearchgate.net
Boc (tert-butyloxycarbonyl) Group: The Boc group is widely used and is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is stable under a variety of conditions but is easily removed with moderate acids, such as trifluoroacetic acid (TFA). nih.gov Precursors like Boc-L-tyrosine methyl ester and Boc-O-methyl-L-tyrosine are commercially available or can be synthesized. nih.govmedchemexpress.com
Cbz (Benzyloxycarbonyl) Group: The Cbz group is another common amine protecting group, introduced using benzyl (B1604629) chloroformate (Cbz-Cl). It is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenation. This orthogonality to the acid-labile Boc group makes them a powerful combination in complex syntheses. researchgate.net
MOM (Methoxymethyl) Ether: While the primary focus is often on N-protection, phenolic hydroxyls can also be protected if necessary. The methoxymethyl (MOM) ether is one such protecting group, which can be installed using methoxymethyl chloride (MOM-Cl) and removed under acidic conditions.
The selection of a protecting group strategy depends on the planned reaction sequence, ensuring that each group can be removed selectively without affecting others. For example, in peptide nucleic acid (PNA) synthesis, Cbz and Boc groups are used to protect the exocyclic amino groups of nucleobases and the aminoethylglycine backbone, respectively, allowing for controlled, stepwise assembly. redalyc.orgresearchgate.net
Enzymatic Synthesis and Biocatalytic Transformations
Enzymes, as natural catalysts, provide a powerful toolkit for the selective modification of complex molecules like amino acid derivatives. For the synthesis of this compound, biocatalytic approaches can be strategically employed for the formation of the ester bond and for the resolution of racemic mixtures to yield enantiomerically pure products.
Transesterification Reactions Catalyzed by Enzymes (e.g., α-Chymotrypsin)
Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, can be efficiently catalyzed by certain enzymes, notably proteases like α-chymotrypsin. While primarily known for its role in the hydrolysis of peptide bonds, α-chymotrypsin can also catalyze the synthesis of esters in non-aqueous or low-water environments. nih.gov The enzyme exhibits a preference for substrates containing large hydrophobic amino acid residues such as tyrosine, phenylalanine, and tryptophan. jocpr.com
The synthesis of this compound via this method would involve the α-chymotrypsin-catalyzed reaction of a suitable N-acetyl-O-methyl-L-tyrosine precursor ester (e.g., the ethyl ester) with methanol. The reaction proceeds through an acyl-enzyme intermediate, where the acyl group of the precursor ester is covalently bound to a serine residue in the active site of α-chymotrypsin. This intermediate then reacts with methanol, the incoming nucleophile, to release the desired this compound.
The efficiency of this biocatalytic transesterification is influenced by several factors, including the choice of solvent, water activity, and the nature of the starting ester. Research on the hydrolysis of O-alkyl derivatives of α-N-acetyl-L-tyrosine methyl ester by α-chymotrypsin indicates that the enzyme can indeed accommodate and act upon O-methylated tyrosine substrates. nih.gov A study on the hydrolysis of various N-acyl-L-tyrosine derivatives provides kinetic data that can serve as a reference for the enzymatic activity on similar substrates. caltech.edu
Table 1: Kinetic Parameters for the α-Chymotrypsin-Catalyzed Hydrolysis of N-Nicotinyl-L-tyrosinamide and Related Compounds caltech.edu
| Substrate | K_s (M) | k_3 (M/min./ng of protein-nitrogen/ml) |
| N-Nicotinyl-L-tyrosinamide | 0.015 | 1.5 |
| N-Nicotinyl-L-phenylalaninamide | 0.040 | 0.3 |
This table presents kinetic data for the hydrolysis of related tyrosine and phenylalanine derivatives by α-chymotrypsin, illustrating the enzyme's specificity. The data is sourced from a study on the synthesis of O-methyl-N-acetyl-L-tyrosine. caltech.edu
While direct data for the transesterification leading to this compound is not extensively documented in publicly available literature, the known substrate specificity of α-chymotrypsin strongly suggests the feasibility of this synthetic route. nih.govnih.gov
Enzyme-Catalyzed Kinetic Resolution for Enantioselective Synthesis
Kinetic resolution is a powerful enzymatic method for separating a racemic mixture into its constituent enantiomers. This technique relies on the stereoselectivity of an enzyme, which preferentially catalyzes the reaction of one enantiomer, leaving the other unreacted. For the synthesis of enantiomerically pure this compound, kinetic resolution can be applied to a racemic precursor, such as N-acetyl-DL-tyrosine methyl ester.
Lipases are a class of enzymes that are widely used for the kinetic resolution of racemic esters and alcohols due to their high enantioselectivity and stability in organic solvents. mdpi.comacs.org The process would involve the selective hydrolysis of one enantiomer of racemic N-acetyl-tyrosine methyl ester by a lipase (B570770) in an aqueous or biphasic system. For instance, the lipase might selectively hydrolyze the L-enantiomer to N-acetyl-L-tyrosine, leaving the D-enantiomer of the ester unreacted. The resulting acid and the unreacted ester can then be separated. The resolved N-acetyl-L-tyrosine can subsequently be O-methylated and re-esterified to yield the desired L-enantiomer of the final product.
The enantioselectivity of the lipase is a critical parameter in this process and is often expressed as the enantiomeric ratio (E-value). A high E-value indicates a high degree of separation between the two enantiomers. The choice of lipase, solvent, and reaction conditions can significantly impact the E-value. Studies on the lipase-catalyzed resolution of various amino acid esters have demonstrated the effectiveness of this approach for obtaining enantiomerically pure building blocks. acs.org
Table 2: Lipase-Catalyzed Resolution of Racemic Amino Acid Esters
| Enzyme Source | Substrate | Reaction Type | Enantioselectivity (E-value) | Reference |
| Pseudomonas lipase | D,L-Homophenylalanine methyl ester | Hydrolysis | High | acs.org |
| Rhizopus lipase | D,L-Homophenylalanine methyl ester | Hydrolysis | Moderate | acs.org |
| Porcine pancreas lipase | D,L-Homophenylalanine methyl ester | Hydrolysis | Low | acs.org |
This table illustrates the varying enantioselectivity of different lipases in the hydrolysis of a racemic amino acid ester, a process analogous to the potential resolution of N-acetyl-tyrosine methyl ester. The data is based on findings from a study on the kinetic resolution of amino acid esters. acs.org
Following the successful resolution of the precursor, the enantiomerically pure N-acetyl-L-tyrosine or its methyl ester can then be subjected to chemical O-methylation to produce the final target compound, this compound, in its optically pure form. nih.gov
Structural Elucidation and Advanced Spectroscopic Characterization
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an essential technique for determining the precise spatial arrangement of atoms within a crystalline solid. The crystallographic analysis of the closely related compound, N-Acetyl-L-tyrosine methyl ester monohydrate, offers fundamental insights that are applicable to its O-methylated counterpart.
Crystal Structure Analysis of N-Acetyl-L-tyrosine Methyl Ester Monohydrate
The crystal structure of N-Acetyl-L-tyrosine methyl ester monohydrate has been identified as orthorhombic. nih.gov The unit cell parameters for this structure are a = 5.940 Å, b = 14.111 Å, and c = 16.142 Å, with a space group of P212121. nih.gov This detailed analysis provides the exact bond lengths and angles, thereby confirming the molecule's covalent framework.
Table 1: Crystal Data and Structure Refinement for N-Acetyl-L-tyrosine Methyl Ester Monohydrate.
| Parameter | Value |
|---|---|
| Empirical Formula | C12H15NO4·H2O |
| Formula Weight | 255.27 |
| Temperature | 293(2) K |
| Wavelength | 1.54180 Å |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimensions | a = 5.940(1) Åb = 14.111(2) Åc = 16.142(2) Å |
| Volume | 1352.0(3) ų |
| Z | 4 |
High-Resolution Mass Spectrometry for Molecular Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is a key technique for determining the elemental composition and elucidating the fragmentation behavior of molecules. In particular, tandem mass spectrometry (MSn) experiments offer profound structural details.
Tandem Mass Spectrometry (MSn) and Collision-Induced Dissociation (CID) Studies
Tandem mass spectrometry (MSn) combined with collision-induced dissociation (CID) is a powerful method for investigating the fragmentation of protonated N-acetylated amino acid methyl esters. nih.govnih.govosu.edu In these analyses, the precursor ion, [M+H]+, is isolated and subjected to collisions with an inert gas, which results in the formation of characteristic product ions. The fragmentation pathways are strongly influenced by the amino acid side chain's structure and the N-terminal protecting group. nih.gov For N-acetylated amino acid methyl esters, fragmentation is frequently initiated by the loss of small neutral molecules like methanol (B129727), water, or ketene (B1206846). nih.govosu.edu
Elucidation of Diagnostic Fragmentation Ions and Neutral Losses
The CID spectra of N-acetylated amino acid methyl esters show several diagnostic fragmentation ions and neutral losses. Common fragmentation pathways include the loss of the methyl ester group as methanol (32 Da) and the loss of the N-acetyl group as ketene (42 Da). osu.eduresearchgate.net The generation of immonium ions is also a characteristic feature in the fragmentation of amino acids and their derivatives. nih.gov For compounds containing tyrosine, fragmentation involving the phenolic side chain is also a noted occurrence. nist.gov The high mass accuracy of HRMS allows for the definitive assignment of elemental compositions to these fragment ions, ensuring a high level of confidence in the structural elucidation.
Table 2: Common Fragment Ions and Neutral Losses in the Mass Spectra of N-Acetylated Amino Acid Methyl Esters.
| Precursor Ion | Fragmentation Pathway | Product Ion / Neutral Loss | Mass (Da) |
|---|---|---|---|
| [M+H]+ | Loss of Methanol | [M+H - CH3OH]+ | M - 32.0262 |
| [M+H]+ | Loss of Ketene | [M+H - CH2CO]+ | M - 42.0106 |
Computational Validation of Gas-Phase Ion Structures and Mechanisms
Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and structure of molecules through fragmentation analysis. In the gas phase, molecules like N-Acetyl-O-methyl-L-tyrosine methyl ester are ionized and then fragmented. The resulting pattern of fragment ions serves as a molecular fingerprint.
Computational quantum chemistry provides a theoretical framework to validate the structures of these gas-phase ions and the mechanisms by which they form. By calculating the relative energies of potential fragment ions and the transition state energies for different fragmentation pathways, researchers can predict the most likely fragmentation patterns. These theoretical mass spectra are then compared with experimental data from techniques like tandem mass spectrometry (MS/MS).
For this compound, fragmentation is expected to occur at several key locations due to the presence of labile bonds. Common fragmentation mechanisms for such derivatized amino acids include youtube.com:
Alpha-cleavage: Breakage of the bond between the alpha-carbon and the side chain.
Inductive cleavage: Fragmentation driven by an electronegative atom.
Loss of small neutral molecules: Elimination of groups like the acetyl moiety (CH₃CO), the methoxy (B1213986) group from the ester (OCH₃), or carbon monoxide (CO).
The protonated molecular ion [M+H]⁺ of tyrosine itself is known to fragment through the successive loss of formic acid (HCOOH) and ammonia (B1221849) (NH₃) researchgate.net. For this compound, the derivatization introduces additional fragmentation pathways. For instance, the analysis of N-acetyl methyl (NACME) ester derivatives of amino acids using gas chromatography-mass spectrometry has been developed to ensure accurate analysis, highlighting the predictable nature of fragmentation in these systems nih.gov. Computational modeling can help distinguish between potential fragmentation sites and confirm the identity of observed fragment ions, which is crucial when isobaric (same mass) fragments are possible.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for determining the detailed structure of a molecule in solution. It provides information on the chemical environment of individual atoms (chemical shift), connectivity between atoms (scalar coupling), and spatial proximity of atoms (Nuclear Overhauser Effect).
Multi-Dimensional NMR Techniques for Proton and Carbon Assignments
For a molecule with multiple spin systems like this compound, one-dimensional NMR spectra can be crowded and difficult to interpret. Multi-dimensional NMR techniques are essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
The assignment process typically involves a suite of experiments:
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically those on adjacent carbons. This allows for tracing the connectivity within the amino acid backbone and the aromatic side chain.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This is a powerful tool for assigning carbons based on their known proton assignments.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different spin systems, such as linking the acetyl group to the amide nitrogen or the methyl ester group to the carboxyl carbon.
Methyl groups, in particular, are excellent probes in NMR studies due to their sharp signals and sensitivity to the local environment youtube.com. In this compound, the three distinct methyl signals (N-acetyl, O-methyl, and ester methyl) can be clearly distinguished and assigned using these techniques nih.govnih.gov.
Table 1: Expected ¹H and ¹³C NMR Signal Assignments for this compound Note: Exact chemical shifts are solvent-dependent. This table provides representative regions.
| Group | Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations |
| N-Acetyl | CH₃ | ~2.0 | ~23 | C=O (Amide) |
| Amide | NH | ~6.5-8.0 | - | Cα, C=O (Amide) |
| Backbone | CαH | ~4.5 | ~55 | Cβ, C=O (Ester), C=O (Amide) |
| Backbone | CβH₂ | ~3.0 | ~37 | Cα, Cγ (Aromatic) |
| Aromatic | Ar-H | ~6.8-7.2 | ~114, ~130 | Aromatic carbons |
| O-Methyl | O-CH₃ | ~3.8 | ~55 | Aromatic C-O |
| Methyl Ester | O-CH₃ | ~3.7 | ~52 | C=O (Ester) |
Conformational Analysis in Solution via NMR
The biological function of molecules is often dictated by their three-dimensional shape or conformation. NMR spectroscopy can provide detailed insights into the preferred conformation of molecules in solution. For amino acid derivatives like tyrosine methyl ester, conformational behavior is dictated by a balance of steric and electronic interactions rather than solely by intramolecular hydrogen bonds nih.gov.
Key NMR parameters used for conformational analysis include:
³J-coupling constants: The coupling constant between protons on adjacent carbons (e.g., ³J(Hα, Hβ)) is dependent on the dihedral angle between them, as described by the Karplus equation. Measuring these values helps determine the preferred rotamer populations of the side chain.
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close to each other (typically < 5 Å), regardless of whether they are connected by bonds. Observing NOE signals (e.g., between the N-acetyl protons and the aromatic protons) provides crucial distance constraints for building a 3D model of the molecule's solution structure.
By combining these experimental constraints with theoretical calculations, a comprehensive model of the conformational landscape of this compound in different solvents can be constructed nih.gov.
Electronic Spectroscopy (UV-Vis and Fluorescence) for Chromophore Studies
Electronic spectroscopy investigates the interaction of ultraviolet and visible light with a molecule. The phenolic side chain of tyrosine acts as a chromophore, an entity that absorbs light. Modification of this chromophore, as in this compound, influences its spectroscopic properties.
Absorption and Emission Properties of Tyrosine Chromophore Derivatives
The tyrosine chromophore typically exhibits a primary absorption maximum (λ_max) around 275 nm and a secondary peak around 225 nm. nih.goviosrjournals.org Upon excitation, it fluoresces with an emission maximum near 303-305 nm in aqueous solution. nih.govomlc.org The exact positions and intensities of these peaks are sensitive to the molecular structure.
Derivatives of tyrosine, such as N-acetyl-L-tyrosine amide (N-Ac-Tyr-NH₂), are often used as model compounds to understand the behavior of tyrosine residues in complex proteins. nih.gov For this compound, the chromophore is an O-methylated phenol (B47542). This modification is expected to cause slight shifts in the absorption and emission spectra compared to unmodified tyrosine.
Table 2: Representative Spectroscopic Properties of Tyrosine and Related Derivatives
| Compound | Absorption λ_max (nm) | Molar Extinction (cm⁻¹/M) at λ_max | Emission λ_max (nm) | Fluorescence Quantum Yield (Φ_F) | Reference |
| L-Tyrosine (in water, pH 7) | 274.2 | 1,405 | ~303 | 0.13 | omlc.org |
| N-Ac-Tyr-NH₂ (in water) | ~275 | Not specified | 305 | Not specified | nih.gov |
| Phenol (in water) | Not specified | Not specified | 298 | Not specified | nih.gov |
Peak Shifts and Spectral Perturbations Induced by Environmental Factors
The electronic transitions of the tyrosine chromophore are highly sensitive to the local microenvironment. gbiosciences.com Changes in solvent polarity, pH, temperature, or the presence of interacting species can cause shifts in the absorption and emission peaks. capes.gov.brscite.ai
Solvatochromism: This refers to the shift in spectral position as a function of solvent polarity. For tyrosine derivatives, moving to a more polar solvent or one capable of hydrogen bonding can cause a bathochromic (red) shift to longer wavelengths. capes.gov.brnih.gov For example, the fluorescence maximum of N-Ac-Tyr-NH₂ shifts from 303 nm in dioxane to 305 nm in water. nih.gov
Effect of Ions: The presence of cations can induce significant peak shifts in the second-derivative UV absorption spectra of tyrosine derivatives. For N-acetyl-L-tyrosine ethyl ester, Cs⁺ ions cause a large red shift, while Na⁺ and Li⁺ ions cause smaller blue shifts. nih.govresearchgate.net This effect is attributed to cation-π interactions with the aromatic ring.
pH Effects: Ionization of the phenolic hydroxyl group of tyrosine at alkaline pH results in a significant red shift of the main absorption peaks from ~275 nm to ~295 nm. nih.gov Since the hydroxyl group in this compound is capped with a methyl group, it cannot be deprotonated, and therefore its spectrum will be insensitive to pH changes in the physiological range.
These spectral perturbations are valuable for using tyrosine derivatives as probes to study the local environment within proteins or other complex systems. nih.gov
Computational Chemistry and Molecular Modeling Investigations
Quantum Mechanical Calculations (e.g., DFT, Ab Initio)
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. While specific DFT studies on N-Acetyl-O-methyl-L-tyrosine methyl ester are not extensively available in the public domain, we can infer its properties from studies on closely related analogs such as N-acetyl-L-tyrosine methyl ester and other tyrosine derivatives.
The three-dimensional structure of a molecule is fundamental to its function. Quantum mechanical calculations can predict molecular geometries and the relative energies of different conformations.
For the closely related compound, N-acetyl-L-tyrosine methyl ester monohydrate, X-ray crystallography has provided precise geometric data. nih.gov The crystal structure reveals specific bond lengths, bond angles, and torsion angles that define its shape. It is expected that the geometry of this compound would be very similar, with the primary difference being the replacement of the hydroxyl hydrogen on the phenyl ring with a methyl group. This substitution would slightly alter the electronic distribution and steric bulk in that region of the molecule.
Computational studies on tyrosine dipeptide analogs have shown that the conformational landscape is influenced by a delicate balance of interactions involving the peptide backbone and the side chain. alfa-chemistry.com For this compound, the key dihedral angles determining its conformation would be those around the Cα-Cβ bond of the tyrosine residue and the peptide bond of the N-acetyl group. DFT calculations would typically be employed to rotate these bonds and calculate the energy of each resulting conformation, thereby mapping the potential energy surface and identifying the most stable conformers.
Table 1: Predicted Key Geometric Parameters of this compound (Inferred from Analogs) Note: These are representative values and would be refined by specific DFT calculations on the target molecule.
| Parameter | Predicted Value Range | Method of Prediction |
| Phenyl-O-CH₃ bond length | 1.35 - 1.45 Å | DFT on anisole (B1667542) derivatives |
| Cα-Cβ-Cγ-Cδ dihedral angle | -90° to -60° or 60° to 90° | Conformational analysis of tyrosine derivatives |
| Peptide bond (C-N) planarity | ~180° (trans) | DFT on N-acetylated amino acids |
The non-covalent interactions between molecules govern their aggregation, solubility, and binding to other molecules. Quantum mechanical calculations can quantify the strength of these interactions.
In the crystal structure of N-acetyl-L-tyrosine methyl ester monohydrate, a network of O-H···O and N-H···O hydrogen bonds is observed, with a water molecule playing a crucial role. nih.gov For this compound, the capacity for hydrogen bonding is slightly altered due to the methylation of the phenolic hydroxyl group. However, the amide group (N-H and C=O) and the ester group (C=O) can still participate in hydrogen bonding.
DFT studies on complexes of N-acetyl-L-tyrosine ethyl ester (a very close analog) have been used to calculate the Gibbs free energy of complexation, demonstrating the utility of these methods in quantifying intermolecular interaction energies. caltech.edu Similar calculations for a dimer of this compound would involve placing two molecules in various orientations and calculating the interaction energy, which is the difference between the energy of the dimer and the sum of the energies of the individual molecules.
Table 2: Types of Intermolecular Interactions in this compound
| Interaction Type | Participating Groups | Predicted Significance |
| Hydrogen Bonding | Amide N-H with C=O (amide or ester) of another molecule | High |
| π-π Stacking | Phenyl ring with phenyl ring | Moderate |
| C-H···π Interactions | C-H bonds with the phenyl ring | Moderate |
| van der Waals Forces | All atoms | High (cumulative effect) |
For instance, the synthesis of O-methyl-N-acetyl-tyrosine methyl ester via the Williamson synthesis has been reported to lead to racemization, with the proposed mechanism involving the abstraction of the proton from the alpha-carbon. caltech.edu DFT calculations could be used to model this reaction, calculating the activation energy for the proton abstraction and providing a detailed picture of the transition state structure.
Furthermore, computational studies on the oxidation of tyrosine have elucidated the role of tyrosyl radicals. sigmaaldrich.com Similar theoretical investigations could be applied to this compound to understand its susceptibility to oxidation and the nature of the resulting radical species.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a time-resolved picture of molecular motion, offering insights into the dynamic behavior of molecules in different environments.
While quantum mechanical calculations can identify stable conformers, MD simulations can explore the conformational landscape of a molecule in solution and determine the populations of different conformers. An MD simulation of this compound would involve placing the molecule in a box of solvent molecules (e.g., water) and solving Newton's equations of motion for all atoms in the system over time.
The resulting trajectory would show how the molecule rotates, vibrates, and changes its conformation. Analysis of this trajectory would reveal the preferred conformations in solution and the timescales of transitions between them. Studies on similar N-acetylated amino sugars have shown that the conformation of the acetamido group is dynamic and influenced by the solvent. frontiersin.org
The solvent can have a profound impact on the structure and behavior of a solute molecule. MD simulations explicitly model the solvent, allowing for a detailed investigation of these effects.
For this compound, MD simulations in an aqueous environment would reveal the structure of the hydration shell around the molecule. The simulations would show how water molecules orient themselves to form hydrogen bonds with the amide and ester groups. The hydrophobic methoxy (B1213986) and phenyl groups would influence the local water structure, leading to the hydrophobic effect. By running simulations in different solvents, one could computationally predict how its solubility and conformational preferences change with the solvent environment. The conformational behavior of tyrosine dipeptide analogs has been shown to be significantly modified in aqueous solution compared to the gas phase, with a stabilization of helical structures. alfa-chemistry.com
Reactivity, Chemical Transformations, and Derivative Synthesis
Hydrolysis of Ester and Amide Linkages
The hydrolysis of N-Acetyl-O-methyl-L-tyrosine methyl ester involves the cleavage of its two key linkages: the methyl ester and the N-acetyl amide. These reactions are typically catalyzed by acid or base.
Ester Hydrolysis: The methyl ester group can be hydrolyzed under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis : This reaction is the reverse of Fischer esterification. Heating the ester in the presence of a strong acid catalyst and excess water will yield N-Acetyl-O-methyl-L-tyrosine and methanol (B129727). The reaction is reversible and may not proceed to completion. masterorganicchemistry.com
Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction that goes to completion. masterorganicchemistry.com Treatment with an aqueous base, such as sodium hydroxide (B78521) (NaOH), cleaves the ester to produce the corresponding carboxylate salt (e.g., sodium N-acetyl-O-methyl-L-tyrosinate) and methanol. masterorganicchemistry.comcaltech.edu Saponification of the related N-acetyl-L-tyrosine methyl ester has been used as a convenient route to prepare the free acid, N-acetyl-L-tyrosine. caltech.educaltech.edu The kinetics of base-catalyzed hydrolysis for various amino acid esters have been studied, providing insight into the reactivity of these structures. epa.gov
Amide Hydrolysis: Amide bonds are significantly more stable and resistant to hydrolysis than ester bonds. masterorganicchemistry.com Cleavage typically requires more vigorous conditions, such as prolonged heating with strong acids or bases. masterorganicchemistry.comlibretexts.orglibretexts.org
Acid-Catalyzed Hydrolysis : Heating with a strong acid like concentrated hydrochloric acid (HCl) will protonate the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. masterorganicchemistry.comlibretexts.org This process ultimately cleaves the amide bond to yield O-methyl-L-tyrosine methyl ester (as its ammonium (B1175870) salt) and acetic acid.
Base-Catalyzed Hydrolysis : Heating with a concentrated strong base, like NaOH, involves the direct attack of a hydroxide ion on the amide carbonyl. libretexts.orglibretexts.org This reaction is generally slower than ester hydrolysis because the tetrahedral intermediate is less likely to collapse to products compared to regenerating the starting amide. arkat-usa.org
A mild protocol for the alkaline hydrolysis of secondary and tertiary amides using NaOH in a non-aqueous methanol/dichloromethane solvent system has been developed, which could potentially be applied to this compound. arkat-usa.org
Table 1: Summary of Hydrolysis Reactions
| Linkage | Condition | Reagents | Products | Reversibility |
| Methyl Ester | Acidic | H₂O, H⁺ (catalyst), heat | N-Acetyl-O-methyl-L-tyrosine + Methanol | Reversible |
| Methyl Ester | Basic (Saponification) | NaOH(aq), heat | Sodium N-acetyl-O-methyl-L-tyrosinate + Methanol | Irreversible |
| N-Acetyl Amide | Acidic | H₂O, strong acid (e.g., HCl), heat | O-methyl-L-tyrosine methyl ester hydrochloride + Acetic Acid | Irreversible |
| N-Acetyl Amide | Basic | Strong base (e.g., NaOH), heat | Sodium O-methyl-L-tyrosinate methyl ester + Acetamide (further hydrolyzes) | Irreversible |
Oxidation and Reduction Chemistry of Functional Groups
The functional groups of this compound exhibit distinct reactivities towards oxidizing and reducing agents.
Reduction: The primary sites for reduction are the ester and amide carbonyl groups. The choice of reducing agent is critical for selectivity.
Lithium Aluminum Hydride (LiAlH₄) : This is a powerful and non-selective reducing agent capable of reducing both esters and amides. masterorganicchemistry.comharvard.edu Treatment with LiAlH₄ would reduce the methyl ester to a primary alcohol and the N-acetyl amide to a secondary amine, yielding N-ethyl-O-methyl-L-tyrosinol. masterorganicchemistry.comharvard.edu
Sodium Borohydride (NaBH₄) : This is a milder reducing agent. It readily reduces aldehydes and ketones but is generally not strong enough to reduce esters or amides under standard conditions. chemistrysteps.comlibretexts.org Therefore, NaBH₄ would not be expected to react with this compound.
Oxidation: The aromatic ring and the benzylic position are potential sites for oxidation, although the O-methyl ether provides some stability compared to a free phenol (B47542).
Oxidation of the Aromatic Ring : While the O-methyl group makes the ring electron-rich, it is generally stable to common oxidizing agents. Strong oxidative conditions could potentially lead to ring degradation.
Side-Chain Oxidation : The C-H bonds of the amino acid backbone can be targeted by powerful oxidants. For instance, studies on acetyl-protected amino acid and dipeptide methyl esters have shown that oxidants like 3-methyl(trifluoromethyl)dioxirane (TFDO) can achieve C-H bond functionalization, such as hydroxylation at tertiary C-H bonds. researchgate.net
Table 2: Reactivity with Common Reducing Agents
| Reagent | Functional Group Targeted | Product Functional Group | Selectivity |
| LiAlH₄ | Methyl Ester & N-Acetyl Amide | Primary Alcohol & Secondary Amine | Low (reduces both) |
| NaBH₄ | (none) | No reaction | High (unreactive) |
Substitution Reactions on Aromatic Ring and Chiral Center
Aromatic Ring Substitution: The aromatic ring of the O-methyl-tyrosine moiety is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating effect of the methoxy (B1213986) group (-OCH₃). wisc.edulibretexts.org The methoxy group is a strong ortho-, para-director, meaning incoming electrophiles will preferentially add to the positions adjacent (ortho) or opposite (para) to it. libretexts.org The position ortho to the methoxy group is also ortho to the bulky alkyl substituent, making the para position (C3) the most likely site of substitution due to steric hindrance.
Halogenation : Electrophilic halogenation can readily occur. For example, the bromination of 4-O-methyl-L-tyrosine with bromine in formic acid proceeds smoothly to yield 3-bromo-4-O-methyl-L-tyrosine. ucla.edu Similar chlorination reactions are also expected. researchgate.netresearchgate.net
Nitration : Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, likely at the 3-position. nih.govnih.gov
Friedel-Crafts Acylation : This reaction introduces an acyl group (R-C=O) onto the ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). wisc.edutamu.edu Anisole (B1667542) (methoxybenzene), a similar structure, readily undergoes acylation, predominantly at the para position. wisc.edutamu.edu However, strong Lewis acids like AlCl₃ can sometimes cause demethylation of the ether group. stackexchange.com Milder catalysts may be required to avoid this side reaction. stackexchange.comresearchgate.net
Substitution at the Chiral Center: The α-carbon (the chiral center) is generally not susceptible to substitution without harsh conditions that would likely lead to racemization. One study noted that alkylation at the alpha-carbon was a potential side reaction during O-methylation but found that it did not occur under the tested conditions. caltech.edu
Table 3: Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Directing Group | Predicted Major Product |
| Bromination | Br⁺ | -OCH₃ (ortho, para-director) | N-Acetyl-3-bromo-O-methyl-L-tyrosine methyl ester |
| Nitration | NO₂⁺ | -OCH₃ (ortho, para-director) | N-Acetyl-3-nitro-O-methyl-L-tyrosine methyl ester |
| Friedel-Crafts Acylation | RCO⁺ | -OCH₃ (ortho, para-director) | N-Acetyl-3-acyl-O-methyl-L-tyrosine methyl ester |
Racemization Studies and Control of Stereochemical Integrity
Maintaining the stereochemical integrity of the L-chiral center is critical in the synthesis and transformation of amino acid derivatives. N-acetylated amino acids are particularly prone to racemization, especially during reactions that involve activation of the carboxyl group. nih.gov
Mechanism of Racemization : The primary pathway for racemization of N-acetyl amino acids is through the formation of a planar, achiral intermediate called an oxazolone (B7731731) or azlactone. caltech.edunih.gov This occurs when the carboxyl group is activated (e.g., as an active ester or acid anhydride), allowing the amide oxygen to attack the activated carbonyl carbon, forming a five-membered ring and eliminating the activating group. The proton at the α-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry. nih.gov
Racemization During Synthesis : Significant racemization has been observed during the synthesis of O-methyl-N-acetyl-tyrosine methyl ester when using a strong base. For example, treating methyl-N-acetyl-L-tyrosinate with sodium methylate and methyl iodide resulted in a high yield of the desired product, but it was completely racemic. caltech.edu The strong methylate base likely abstracts the proton from the α-carbon, leading to racemization. caltech.edu
Control of Stereochemistry : Careful selection of reaction conditions can prevent or minimize racemization.
Avoiding Strong Base : Using milder conditions for O-methylation, such as reacting di-sodium N-acetyl-L-tyrosinate (formed by saponification) with methyl iodide, can yield the optically pure product. caltech.edu
Esterification Before Acetylation : Preparing N-acetyl-L-tyrosine methyl ester by first esterifying L-tyrosine and then acetylating the resulting ester is a highly effective method for preventing racemization. In this sequence, the carboxyl group is protected as an ester, making azlactone formation impossible during the acetylation step. caltech.edu
Controlling Coupling Reactions : During peptide bond formation or other amidation reactions, racemization can be suppressed by using additives like 1-hydroxybenzotriazole (B26582) (HOBt) or by carefully choosing a non-nucleophilic base. nih.gov Minimizing the time the activated ester is in contact with an alkaline medium is also crucial. nih.gov
Synthesis of Conjugates and Bio-functional Derivatives
The core structure of this compound serves as a versatile scaffold for the synthesis of more complex molecules and bioconjugates.
Amide Bond Formation : The free carboxylic acid (obtained after selective ester hydrolysis) or the free amine (obtained after selective amide hydrolysis) can be coupled with other molecules. Standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with NHS are commonly used to form new amide bonds. ucla.edu
Synthesis of Bioactive Derivatives : The tyrosine scaffold is a common motif in drug discovery. A series of N-acetyl-L-tyrosine derivatives have been synthesized and evaluated as selective activators for peroxisome proliferator-activated receptor alpha (PPARα), which is a target for drugs treating metabolic disorders. nih.gov
Mitsunobu Reaction : The related compound, N-trifluoroacetyl-L-tyrosine methyl ester, has been used in Mitsunobu reactions. In this reaction, the phenolic hydroxyl group (in the non-O-methylated precursor) reacts with an alcohol in the presence of triphenylphosphine (B44618) and an azodicarboxylate to form an ether linkage, demonstrating a route to a wide variety of O-alkylated derivatives. google.com This highlights a pathway for creating diverse ether-based conjugates starting from the N-acetyl tyrosine methyl ester precursor.
Applications in Chemical Biology and Advanced Materials Research
Development as a Model System for Tyrosine Residues in Peptides and Proteins
The compound serves as an excellent proxy for tyrosine residues embedded within a peptide chain. By capping the N-terminus with an acetyl group and the C-terminus with a methyl ester, the molecule mimics the peptide bond environment, removing the confounding effects of free terminal charges. This allows researchers to isolate and study the specific contributions of the tyrosine side chain.
These studies highlight key interactions involving the amide group, which are critical for understanding protein structure and ligand binding. Specifically, the structure exhibits a network of O-H···O and N-H···O hydrogen bonds. nih.gov The amide nitrogen and oxygen atoms participate in these bonds, providing a clear model for the hydrogen bonding patterns of tyrosine residues within a polypeptide backbone. nih.govresearchgate.net Furthermore, C-H···π interactions are observed, which contribute to the packing in hydrophobic regions of the crystal structure. nih.govsigmaaldrich.com The defined geometry and bonding patterns in these crystals provide a high-resolution map of the non-covalent interactions available to a protected tyrosine residue.
Table 1: Crystallographic Data for the Model Compound N-acetyl-L-tyrosine methyl ester monohydrate Data provides insight into the structural and bonding characteristics relevant to its O-methylated counterpart.
| Parameter | Value at 293 K | Value at 123 K |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| Key Interactions | O-H···O, N-H···O, C-H···π | O-H···O, N-H···O, C-H···π |
| Hydrogen Bond Network | Forms layers perpendicular to the nih.gov crystal axis, mediated by water molecules. nih.gov | Similar layered network with refined atomic positions due to reduced thermal motion. nih.gov |
Derivatives of L-tyrosine are valuable scaffolds for investigating and developing new therapeutic agents, including nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The interaction between drugs and amino acid residues is fundamental to pharmacology. Research has shown that amides of NSAIDs with amino acids like L-tyrosine can result in more potent anti-inflammatory agents compared to the parent drug. nih.gov N-acetyltyrosine, a related compound, has been noted to potentially interact with various drugs, including the NSAID diclofenac, affecting their excretion rates. drugbank.com
Investigation of Enzymatic Recognition and Substrate Specificity
The precise recognition of substrates by enzymes is a cornerstone of biochemistry. Modified amino acids like N-Acetyl-O-methyl-L-tyrosine methyl ester are crucial tools for probing the active sites of enzymes, particularly proteases that target aromatic residues.
The serine protease α-chymotrypsin is a classic model for studying enzyme kinetics and specificity, as it preferentially cleaves peptide bonds adjacent to large aromatic amino acids like tyrosine. Kinetic studies using derivatives of N-acetyl-L-tyrosine are common for characterizing its activity. caltech.edu The O-methylated version of this substrate is of particular interest for elucidating the role of the phenolic hydroxyl group in substrate binding and catalysis. caltech.edu
Research has proposed that studying the kinetics of α-chymotrypsin-catalyzed hydrolysis of N-Acetyl-O-methyl-L-tyrosine derivatives could definitively clarify whether the phenolic hydrogen is important for the enzymatic reaction. caltech.edu It is hypothesized that if the interaction is purely steric, the O-methyl group might lead to an even faster reaction rate compared to the standard N-acetyl-L-tyrosine ethyl ester substrate. caltech.edu The study of such interactions often follows the Michaelis-Menten kinetic model, which relates the initial reaction rate to substrate concentration. thescipub.com In more complex scenarios involving multiple substrates or inhibitors, kinetic models like the Ping-Pong Bi-Bi mechanism are used to describe the reaction sequence. thescipub.comresearchgate.net Competition experiments have shown that chymotrypsin (B1334515) reacts more rapidly with its inhibitor, α1-antitrypsin, than trypsin does, highlighting the distinct specificities of these related proteases. capes.gov.br
Structure-activity relationships (SARs) are fundamental to designing specific enzyme inhibitors and substrates. This compound is an ideal probe for SAR studies of proteases like α-chymotrypsin. caltech.edu A central question in the study of this enzyme is why substrates containing tyrosine are hydrolyzed at different rates than those containing phenylalanine. caltech.edu The use of O-methyl tyrosine derivatives helps to determine if this difference is due to a steric effect from the hydroxyl group or its ability to act as a hydrogen bond donor. caltech.edu
This approach allows for the systematic dissection of molecular interactions. By methylating the hydroxyl group, one specific interaction (hydrogen donation) is removed, and the effect on binding affinity (Km) and/or catalytic rate (kcat) can be quantified. This helps to build a detailed model of the enzyme's active site. Modern enzymology increasingly recognizes that while catalytic efficiency (kcat/Km) is important, the binding affinity (reflected in the dissociation constant, Kd) is often a primary determinant of substrate specificity within the cellular environment. acs.org
Table 2: Key Concepts in Enzyme-Substrate Interaction Studies
| Concept | Description | Relevance to this compound |
| Structure-Activity Relationship (SAR) | The relationship between the chemical structure of a molecule and its biological activity. acs.org | Used to determine if the phenolic hydroxyl or steric bulk governs enzyme recognition by comparing its hydrolysis to that of non-methylated analogs. caltech.edu |
| Binding Affinity (Kd) | A measure of the strength of the binding interaction between a single biomolecule (e.g., an enzyme) and its ligand/substrate. acs.org | Methylation of the hydroxyl group directly tests its contribution to the overall binding affinity in the enzyme's active site. caltech.eduacs.org |
| Catalytic Efficiency (kcat/Km) | An apparent second-order rate constant that measures how efficiently an enzyme converts a substrate into product. acs.org | Kinetic analysis of the hydrolysis of this compound yields kcat/Km values that quantify how the O-methylation affects overall enzymatic processing. caltech.edu |
Utilization as a Chiral Building Block in Complex Chemical Synthesis
Beyond its use in biochemical studies, this compound is a valuable chiral building block in synthetic organic chemistry. The inherent L-configuration, derived from the natural amino acid pool, provides a stereochemically defined starting point for the synthesis of more complex, enantiomerically pure molecules. caltech.eduucla.edu
The acetyl and methyl ester groups serve as protecting groups for the amine and carboxylic acid functionalities, respectively. This protection prevents unwanted side reactions and allows chemists to perform selective modifications on other parts of the molecule. caltech.edu For example, the synthesis of O-methyl-N-acetyl-L-tyrosine requires an intermediate where the amino group is protected, such as with an acetyl group, before the phenolic hydroxyl is alkylated. caltech.edu The esterification of the carboxyl group further prevents its interference in subsequent reaction steps. This strategy of protection and selective modification is fundamental to modern organic synthesis, particularly in the construction of peptides, alkaloids, and other biologically active compounds where precise stereocontrol is essential. ucla.edu
Preparation of Macrocyclic Structures and Peptidomimetics
The incorporation of modified amino acids is a key strategy in the design of peptidomimetics and macrocyclic peptides to enhance their therapeutic properties, such as metabolic stability and cell permeability. The O-methylation of the tyrosine residue in this compound is a critical modification that prevents the formation of undesirable cross-links and metabolic degradation pathways that can occur with the free hydroxyl group of tyrosine.
While direct and explicit examples of the use of this compound in the synthesis of specific, named macrocyclic drugs in late-stage clinical trials are not prevalent in publicly available research, its utility as a precursor is well-established in synthetic methodologies. The N-acetyl and methyl ester protecting groups allow for controlled and selective reactions during the construction of peptide chains. The O-methyl group, in particular, is crucial for maintaining the integrity of the aromatic side chain throughout the synthetic process.
Research into the synthesis of novel opioid peptidomimetics has demonstrated the utility of related O-methylated tyrosine derivatives. For instance, the incorporation of 2',6'-dimethyl-L-tyrosine into a tetrahydroquinoline scaffold has yielded novel opioids with interesting in vitro profiles at mu (MOR), delta (DOR), and kappa (KOR) opioid receptors. nih.gov This highlights the principle of using O-methylated tyrosine analogs to explore structure-activity relationships in drug discovery.
The process of macrocyclization, or the formation of a cyclic peptide from a linear precursor, is a critical step that is often influenced by the nature of the amino acid residues. N-methylation of the peptide backbone, a modification distinct from the O-methylation of the tyrosine side chain, has been shown to significantly impact the rate and efficiency of cyclization reactions. acs.org The presence of the O-methyl group in this compound ensures that the phenolic side chain does not interfere with these backbone-focused cyclization strategies.
Precursor for Advanced Pharmaceutical Scaffolds in Research
In the quest for new therapeutics, medicinal chemists often rely on the design and synthesis of novel molecular scaffolds that can be decorated with various functional groups to optimize biological activity. This compound provides a chiral scaffold with a protected, yet functionalizable, aromatic side chain, making it an attractive starting point for the development of advanced pharmaceutical scaffolds.
The synthesis of L-tyrosine and L-DOPA derivatives has been reviewed as a promising source for biologically active compounds. researchgate.net The modifications present in this compound make it an ideal intermediate for further chemical elaboration. The acetyl and methyl ester groups can be selectively removed to allow for peptide bond formation or other modifications at the N- and C-termini, respectively.
The O-methylated phenyl ring serves as a stable aromatic core that can be further functionalized. For example, electrophilic aromatic substitution reactions could introduce additional substituents onto the ring, leading to a diverse library of compounds for screening. While specific examples detailing the direct conversion of this compound into a named, advanced pharmaceutical scaffold are not widely reported in the primary literature, the principles of medicinal chemistry strongly support its potential in this area. The synthesis of various tyrosine-derived polymers for biomaterials applications further underscores the versatility of modified tyrosine units in creating complex molecular architectures. acs.org
Below is a table summarizing the properties of this compound, which are relevant to its application in chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C13H17NO4 | sigmaaldrich.com |
| Molecular Weight | 251.28 g/mol | sigmaaldrich.com |
| CAS Number | 70529-50-9 | sigmaaldrich.com |
Q & A
Q. What are the key synthetic routes for N-Acetyl-O-methyl-L-tyrosine methyl ester, and how are reaction conditions optimized?
The compound is synthesized via sequential acetylation, methylation, and esterification. A common method involves reacting L-tyrosine with acetic anhydride for acetylation, followed by O-methylation using diazomethane or dimethyl sulfate in alkaline conditions . Critical parameters include:
- Temperature : Methylation proceeds optimally at 0–4°C to minimize side reactions.
- pH : Alkaline conditions (pH 10–12) enhance nucleophilic substitution during O-methylation .
- Protection strategies : Acetyl and methyl ester groups prevent undesired side reactions at the amino and carboxyl groups, respectively . Post-synthesis, saponification of the methyl ester (using NaOH) can regenerate the free carboxylic acid for further functionalization .
Q. How are protecting groups like acetyl and methyl ester selected for tyrosine derivatives in peptide synthesis?
- Acetyl (Ac) : Protects the α-amino group, stable under acidic conditions but removable via hydrolysis with strong bases (e.g., NaOH) or enzymatic cleavage .
- Methyl ester (OMe) : Protects the carboxyl group, resistant to nucleophilic attack but cleavable via saponification . Comparative studies show that tert-butoxycarbonyl (Boc) and tert-butyldimethylsilyl (TBDMS) groups offer orthogonal protection for tyrosine hydroxyl groups, enabling sequential deprotection in multi-step syntheses .
Q. What analytical methods are used to confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR verifies methyl group incorporation (δ ~3.3 ppm for OCH3) and acetyl group presence (δ ~2.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 280.12) and fragmentation patterns .
- Chromatography : HPLC with UV detection (λ = 280 nm) assesses purity, while chiral columns ensure enantiomeric integrity .
Advanced Research Questions
Q. How can reaction yields be optimized for O-methylation of tyrosine derivatives?
Yields depend on:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity of methylating agents like diazomethane .
- Catalysts : Silver oxide (Ag2O) improves methylation efficiency by activating phenolic hydroxyl groups .
- Stoichiometry : A 2:1 molar ratio of methylating agent to substrate minimizes incomplete reactions . Advanced optimization uses Design of Experiments (DoE) to model interactions between temperature, pH, and solvent .
Q. What role does this compound play in enzymatic studies?
The compound serves as a substrate analog in tyrosine kinase and phosphatase assays. Its methylated hydroxyl group mimics phosphorylated tyrosine, enabling studies on enzyme specificity and inhibition kinetics . For example:
- Binding affinity assays : Fluorescence polarization measures interactions with SH2 domains .
- Kinetic studies : Michaelis-Menten parameters (Km, Vmax) are determined using HPLC-based product quantification .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Thermal stability : Decomposition above 80°C releases CO and NOx, as shown by thermogravimetric analysis (TGA) .
- Moisture sensitivity : Hydrolysis of the methyl ester occurs in aqueous media (t1/2 = 24 hr at pH 7.4), necessitating anhydrous storage .
- Light exposure : UV-Vis spectroscopy reveals photooxidation of the phenolic moiety, requiring amber vials for long-term storage .
Q. What strategies ensure stereochemical integrity during synthesis?
- Chiral auxiliaries : L-tyrosine’s native (S)-configuration is preserved by avoiding racemization-prone conditions (e.g., high heat during acetylation) .
- Enantiomeric analysis : Polarimetry ([α]D = +51° in chloroform) and chiral HPLC validate optical purity .
Q. How do researchers resolve contradictions in reported synthesis protocols (e.g., oxidation methods)?
Discrepancies in oxidation yields (e.g., AgO vs. KMnO4 ) are addressed by:
- Systematic replication : Varying solvent (aqueous vs. organic) and temperature.
- Mechanistic studies : ESR spectroscopy identifies radical intermediates in KMnO4-mediated oxidation .
- Byproduct analysis : GC-MS detects side products (e.g., quinones) to refine reaction conditions .
Q. Notes
- Avoided commercial sources (e.g., benchchem.com ) per guidelines.
- Advanced questions emphasize experimental design, reproducibility, and mechanistic analysis.
- Methodological answers integrate multi-step protocols and analytical validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
